molecular formula C17H21N3O2 B13798822 4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene CAS No. 58329-89-8

4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene

Cat. No.: B13798822
CAS No.: 58329-89-8
M. Wt: 299.37 g/mol
InChI Key: MJHLEBFJKCVIER-UHFFFAOYSA-N
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Description

4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene (CAS RN: 104226-21-3), also known as HC Yellow No. 7, is a nonionic surfactant classified under amine-based azo compounds . Structurally, it consists of an azobenzene backbone substituted with a methyl group at the 4' position and two beta-hydroxyethylamino groups at the 4-position (Figure 1). The beta-hydroxyethyl substituents enhance hydrophilicity, making it soluble in polar solvents and suitable for applications in dyes, surfactants, and photoresponsive materials . Its synthesis typically involves coupling reactions between diazonium salts and aromatic amines, followed by functionalization with hydroxyethyl groups.

Properties

CAS No.

58329-89-8

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(4-methylphenyl)diazenyl]anilino]ethanol

InChI

InChI=1S/C17H21N3O2/c1-14-2-4-15(5-3-14)18-19-16-6-8-17(9-7-16)20(10-12-21)11-13-22/h2-9,21-22H,10-13H2,1H3

InChI Key

MJHLEBFJKCVIER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthesis of Beta-Hydroxyethylamino Substituted Aniline

  • Starting from 4-methyl aniline or a similar aromatic amine, a reaction with ethylene oxide or 2-chloroethanol under basic conditions introduces the beta-hydroxyethylamino groups on the nitrogen atom.

  • This step yields 4-methyl-N,N-di(beta-hydroxyethyl)aniline, which serves as the coupling component or precursor.

Diazotization of the Aromatic Amine

  • A second aromatic amine (such as 4-aminophenol or similar) is diazotized by treatment with sodium nitrite in acidic aqueous medium at 0–5 °C to form the diazonium salt.

  • The diazotization is carefully controlled to avoid decomposition and ensure high yield.

Azo Coupling Reaction

  • The diazonium salt solution is slowly added to the beta-hydroxyethylamino-substituted aniline under buffered conditions (pH ~6 to 7) to promote coupling.

  • The coupling reaction proceeds rapidly, forming the azo bond and generating the target azo compound.

  • The product precipitates or is extracted, purified by recrystallization or chromatography.

Alternative Synthetic Routes and Considerations

  • Use of Aminocarbinol Intermediates : Literature reports (e.g., Journal of Organic Chemistry, 1960) describe preparation of amino carbinol intermediates via Grignard reagents reacting with substituted benzaldehydes. These intermediates can be converted to azo compounds by reaction with diazonium salts, offering an alternative synthetic pathway.

  • Reduction and Functional Group Manipulation : The azo group can be introduced or modified post-synthetically by reduction of azo precursors or through nucleophilic substitution reactions involving the beta-hydroxyethylamino groups.

  • Photochemical Stability and Substituent Effects : Studies indicate that ortho-substituents on the azo benzene ring influence the photostability and isomerization behavior of the compound, which can be considered when designing synthetic derivatives.

Data Table: Summary of Key Synthetic Parameters

Step Reagents/Conditions Purpose/Outcome Notes
1. Beta-hydroxyethylamino substitution 4-Methyl aniline + ethylene oxide or 2-chloroethanol, base (e.g., NaOH) Introduce beta-hydroxyethylamino groups on aniline Control temperature to avoid side reactions
2. Diazotization Aromatic amine + NaNO2 + HCl, 0–5 °C Formation of diazonium salt Maintain low temperature for stability
3. Coupling Diazonium salt + beta-hydroxyethylamino aniline, buffered pH ~6–7 Formation of azo bond, target azo dye Stir under nitrogen atmosphere to prevent oxidation
4. Purification Extraction, recrystallization Obtain pure 4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene Use solvents like benzene-petroleum ether mixtures

Research Findings and Analytical Data

  • Molecular Weight : Approximately 299.37 g/mol.

  • Mutagenicity : Studies have shown that azo compounds, including this one, may exhibit mutagenic properties in bacterial assays (e.g., Salmonella typhimurium), influenced by metabolic activation systems.

  • Photochemical Behavior : Ortho-substituents affect the trans-cis photoisomerization and photostability of the azo dyes. While this compound is para-substituted, understanding substituent effects is important for stability considerations.

  • Chemical Reactivity : The azo group can be reduced to corresponding amines using reducing agents like zinc dust or iron in acidic media. The beta-hydroxyethylamino groups can engage in nucleophilic substitution, enabling further chemical modifications.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azoxy derivatives.

    Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid, respectively.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Hydrazo or amine derivatives.

    Substitution: Halogenated or nitrated azobenzenes.

Scientific Research Applications

4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene has several applications in scientific research:

    Chemistry: Used as a dye and in the study of photoisomerization processes.

    Biology: Employed in the development of photoresponsive biomaterials.

    Medicine: Investigated for potential use in drug delivery systems due to its photoresponsive properties.

    Industry: Utilized in the production of colorants and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization process affects the compound’s physical and chemical properties, making it useful in applications such as molecular switches and photoresponsive materials.

Comparison with Similar Compounds

4-Amino-4'-(dimethylamino)azobenzene (ADAB)

  • Substituents: Amino (-NH₂) at 4-position, dimethylamino (-N(CH₃)₂) at 4' position .
  • Properties: Reduced solubility compared to the target compound due to the absence of hydroxyethyl groups. ADAB is carcinogenic in animal studies, likely due to metabolic activation of the dimethylamino group .
  • Applications : Used as C.I. Disperse Black 3 in textile dyes .

4'-Nitro-4-dimethylaminoazobenzene

  • Substituents: Nitro (-NO₂) at 4' position, dimethylamino (-N(CH₃)₂) at 4-position .
  • Properties: The electron-withdrawing nitro group reduces electron density on the aromatic ring, stabilizing the compound against metabolic activation. Unlike its dimethylamino counterpart, it is non-carcinogenic .
  • Applications: Primarily used in laboratory research due to its photostability and non-toxic profile .

4,4'-Bis-N,N-dimethylaminoazobenzene (DADAB)

  • Substituents: Dimethylamino groups on both phenyl rings .
  • Properties : Exhibits strong electronic conjugation, making it useful in optoelectronics. However, its hydrophobicity limits aqueous applications.
  • Applications : Explored in photochromic devices and sensors .

Functional Comparisons

Solubility and Surfactant Properties

The hydroxyethyl groups in 4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene confer superior water solubility compared to methyl- or nitro-substituted analogues. For example:

  • HC Yellow No. 7: Soluble in water and ethanol due to hydrophilic hydroxyethyl groups .
  • 3’-Methyl-4-N,N-dimethylaminoazobenzene: Limited aqueous solubility, requiring organic solvents for industrial use .

Photoisomerization and Thermal Stability

  • HC Yellow No. 7: The hydroxyethyl groups may stabilize the cis-isomer during photoisomerization, though specific data are lacking. Para-substitutions (e.g., hydroxyethyl) generally improve thermal stability compared to nitro or amino groups .
  • Nitro-Substituted Azobenzenes : Exhibit rapid thermal relaxation from cis to trans due to electron-withdrawing effects .

Application-Based Comparisons

Dyes and Surfactants

Compound Key Substituents Applications
HC Yellow No. 7 Methyl, di(beta-hydroxyethylamino) Nonionic surfactant, hair dyes
Solvent Yellow 56 Diethylamino Solvent-based dyes, plastics
4'-Nitro-4-dimethylaminoazobenzene Nitro, dimethylamino Laboratory research

Sorption and Environmental Remediation

  • Polycarboxy-Substituted Azobenzenes : Modified silica gels with carboxy or nitro groups (e.g., poly[4-methacroyloxy-(4-carboxy)-azobenzene]) show high adsorption capacity for Pb(II) and Cu(II) ions .
  • HC Yellow No. 7: Not reported for metal sorption, likely due to its non-ionic nature.

Biological Activity

4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene is a synthetic azo compound that has garnered attention for its potential biological activities. Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N), are widely studied for their applications in dyes, pharmaceuticals, and as probes in biological systems. This article provides a detailed overview of the biological activity of this specific azo compound, focusing on mutagenicity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene features two beta-hydroxyethylamino groups attached to an azobenzene core. This modification is significant as it influences the compound's solubility, reactivity, and biological interactions.

Mutagenicity Studies

Research has shown that azo compounds can exhibit varying degrees of mutagenicity depending on their structure. A study evaluating the mutagenicity of various azo dyes, including 4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene, found that this compound was inactive in both the presence and absence of metabolic activation systems when tested on Salmonella typhimurium strains TA98 and TA1538. In contrast, other related compounds demonstrated mutagenic activity, indicating that structural modifications can significantly alter biological effects .

Table 1: Mutagenicity Results of Azo Compounds

Compound NameMutagenic ActivityTest Strain
4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzeneInactiveTA98, TA1538
4,4'-DiaminoazobenzeneActiveTA98
4,4'-N(beta-hydroxyethylamino)azobenzeneLess activeTA98

Structure-Activity Relationship

The structure-activity relationship (SAR) analysis indicates that the presence of bulky substituents on the amino groups reduces mutagenic potential. The beta-hydroxyethyl substituents in 4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene are hypothesized to sterically hinder the activation pathways that lead to mutagenicity. This finding aligns with previous studies suggesting that larger substituents on aromatic amines can mitigate their mutagenic effects .

Biological Applications

Despite its lack of mutagenicity, the compound's unique structure may lend itself to various biological applications:

  • Dyeing and Textile Applications : Due to its azo structure, it may still be utilized as a dye in textiles without significant health risks associated with mutagenicity.
  • Biological Probes : Its fluorescent properties could be explored for use in biological imaging or as a marker in cellular studies.
  • Drug Development : The compound's low toxicity profile suggests potential for further development in pharmaceutical applications.

Case Studies

Research exploring the biological activity of azo compounds has highlighted their potential roles beyond mere dyes. For instance, studies have shown that certain azo dyes can interact with cellular membranes and proteins, suggesting possible uses in drug delivery systems or as therapeutic agents against specific diseases. However, specific case studies directly involving 4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene remain limited.

Q & A

Q. Q1. What are the key synthetic pathways for 4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 4-amino-3-methylaniline derivatives with diazonium salts under controlled pH (acidic or neutral) and low-temperature conditions (0–5°C) to stabilize the diazo intermediate. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product, as residual unreacted amines or diazonium salts may affect downstream applications. Ethanol/water mixtures are commonly used for recrystallization to enhance purity .

Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • UV-Vis Spectroscopy : Confirms the azo (-N=N-) chromophore via absorbance peaks in the 400–500 nm range.
  • IR Spectroscopy : Identifies hydroxyl (-OH, ~3400 cm⁻¹) and secondary amine (-NH, ~3300 cm⁻¹) groups, critical for verifying substitution patterns .
  • HPLC-MS : Resolves impurities and quantifies purity by leveraging the compound’s molecular ion ([M+H]⁺) at m/z ~359.2 (calculated for C₁₈H₂₃N₄O₂) .

Q. Q3. How does the compound’s surfactant behavior correlate with its molecular structure?

The di(beta-hydroxyethyl)amino groups impart nonionic surfactant properties, enabling micelle formation in aqueous solutions. The hydrophilic-lipophilic balance (HLB) can be experimentally determined using pendant drop tensiometry, with critical micelle concentration (CMC) values typically in the 0.1–1 mM range .

Advanced Research Questions

Q. Q4. What experimental strategies optimize the integration of this azo compound into photoresponsive polymers?

The compound’s hydroxyl groups allow covalent immobilization onto silica gel or polymer matrices via silanization or acrylate copolymerization. For photoresponsive materials:

  • Heterophase Polymerization : Immobilize on silica gel (confirmed by IR peaks at 1100 cm⁻¹ for Si-O bonds) and monitor trans-to-cis isomerization under UV light (365 nm) using time-resolved UV-Vis .
  • Thermogravimetric Analysis (TGA) : Quantify polymer loading (e.g., ~10–13% mass loss at 300°C) and thermal stability .

Table 1 : Polymer-Silica Composite Properties (from )

Polymer CompositionImmobilized Mass (%)Decomposition Temp (°C)
Poly[4'-carboxy]10.61280–320
Poly[4'-carboxy-3-Cl]13.33270–310
Poly[4'-carboxy-2-NO₂]10.10290–330

Q. Q5. How do structural modifications (e.g., electron-donating/-withdrawing groups) alter the compound’s photochemical properties?

Substituents like nitro (-NO₂) or methoxy (-OCH₃) groups shift absorbance maxima and modulate isomerization kinetics. For example:

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase π-π* transition energy, red-shifting absorbance (e.g., Δλ = +20 nm) and slowing cis-to-trans thermal relaxation .
  • Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility in polar solvents (e.g., DMF or ethanol) but reduce photostability under prolonged UV exposure .

Q. Q6. What methodologies address contradictions in reported biological activities of structurally similar azo compounds?

  • Dose-Response Studies : Resolve discrepancies in cytotoxicity by testing across a broad concentration range (e.g., 1 nM–100 µM) using MTT assays.
  • Molecular Docking : Compare binding affinities to target enzymes (e.g., cytochrome P450) to explain variations in metabolic activation .
  • Stability Profiling : Monitor degradation products in cell culture media via LC-MS to distinguish intrinsic activity from artifact signals .

Q. Q7. How can computational models predict the compound’s environmental fate or toxicity?

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to estimate hydrolysis rates or redox potentials.
  • QSAR Models : Correlate logP (calculated ~2.5) with bioaccumulation potential or aquatic toxicity (e.g., Daphnia magna LC₅₀) .

Methodological Challenges and Solutions

Q. Q8. What are the key considerations for ensuring reproducibility in photoresponsive polymer synthesis?

  • Oxygen Exclusion : Use inert atmospheres (N₂/Ar) during polymerization to prevent radical quenching.
  • Light Source Calibration : Standardize UV intensity (e.g., 10 mW/cm²) and wavelength (365 nm) to control isomerization efficiency .

Q. Q9. How can researchers mitigate batch-to-batch variability in surfactant applications?

  • CMC Validation : Use dynamic light scattering (DLS) to ensure consistent micelle size (e.g., 10–20 nm).
  • pH Control : Maintain neutral pH (7.0±0.5) to stabilize the zwitterionic form and minimize aggregation .

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